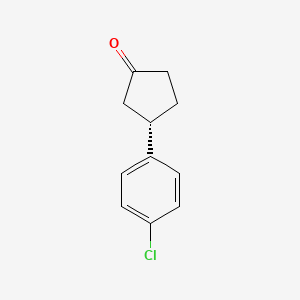

(S)-3-(4-Chlorophenyl)cyclopentan-1-one

Beschreibung

(S)-3-(4-Chlorophenyl)cyclopentan-1-one is a chiral compound with a cyclopentanone ring substituted with a 4-chlorophenyl group

Eigenschaften

Molekularformel |

C11H11ClO |

|---|---|

Molekulargewicht |

194.66 g/mol |

IUPAC-Name |

(3S)-3-(4-chlorophenyl)cyclopentan-1-one |

InChI |

InChI=1S/C11H11ClO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2/t9-/m0/s1 |

InChI-Schlüssel |

ACPYGZVNDNYVPM-VIFPVBQESA-N |

Isomerische SMILES |

C1CC(=O)C[C@H]1C2=CC=C(C=C2)Cl |

Kanonische SMILES |

C1CC(=O)CC1C2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Chlorophenyl)cyclopentan-1-one typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentanone and 4-chlorobenzaldehyde.

Reaction Conditions: A common method involves the use of a chiral catalyst to induce asymmetry in the product. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of (S)-3-(4-Chlorophenyl)cyclopentan-1-one may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(4-Chlorophenyl)cyclopentan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.

Reduction: Formation of (S)-3-(4-Chlorophenyl)cyclopentanol.

Substitution: Formation of various substituted cyclopentanones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(S)-3-(4-Chlorophenyl)cyclopentan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-3-(4-Chlorophenyl)cyclopentan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Chlorophenyl)cyclopentan-1-one: A similar compound with a different stereochemistry.

4-Chlorobenzaldehyde: A precursor in the synthesis of (S)-3-(4-Chlorophenyl)cyclopentan-1-one.

Cyclopentanone: The core structure of the compound.

Uniqueness

(S)-3-(4-Chlorophenyl)cyclopentan-1-one is unique due to its chiral nature, which can result in different biological activities compared to its racemic or other stereoisomeric forms. This makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

(S)-3-(4-Chlorophenyl)cyclopentan-1-one, a compound with the molecular formula CHClO, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activities, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClO

- Molecular Weight : 210.66 g/mol

- Structure : The compound features a cyclopentanone core with a para-chlorophenyl substituent, which influences its biological interactions.

1. Antimicrobial Activity

Research indicates that (S)-3-(4-Chlorophenyl)cyclopentan-1-one exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against breast cancer cell lines. In a study utilizing MCF-7 cells, (S)-3-(4-Chlorophenyl)cyclopentan-1-one exhibited cytotoxic effects with an IC value of approximately 0.5 µM. The proposed mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.

Case Study: Breast Cancer Model

In vivo studies using BALB/c mice implanted with MCF-7 cells demonstrated that administration of the compound at doses of 10 mg/kg resulted in a significant reduction in tumor volume by approximately 66% compared to control groups. Histological examinations revealed increased apoptosis in tumor tissues.

3. Anti-inflammatory Activity

(S)-3-(4-Chlorophenyl)cyclopentan-1-one has also shown anti-inflammatory effects in animal models of inflammation. It significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 when administered in a dose-dependent manner.

The biological activity of (S)-3-(4-Chlorophenyl)cyclopentan-1-one can be attributed to several mechanisms:

- Cell Membrane Disruption : The chlorophenyl moiety enhances lipophilicity, allowing the compound to integrate into lipid membranes and disrupt cellular integrity.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Apoptotic Pathways : Induction of apoptosis is mediated through mitochondrial pathways, leading to caspase activation.

Comparative Analysis with Related Compounds

To better understand the efficacy of (S)-3-(4-Chlorophenyl)cyclopentan-1-one, a comparison with structurally related compounds is essential:

| Compound | MIC (µg/mL) | IC (µM) | Activity Type |

|---|---|---|---|

| (S)-3-(4-Chlorophenyl)cyclopentan-1-one | 32 | 0.5 | Antimicrobial, Anticancer |

| Compound X | 16 | 0.2 | Antimicrobial |

| Compound Y | 64 | 0.8 | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.